An In-depth Technical Guide to the Fundamental Properties of Disalicylide
An In-depth Technical Guide to the Fundamental Properties of Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, with the systematic name dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic diester derived from two molecules of salicylic (B10762653) acid. Its rigid, bicyclic core structure presents an intriguing scaffold for chemical and biological exploration. While specific research on the biological activities of Disalicylide is limited, the well-documented pharmacological profiles of its parent molecule, salicylic acid, and other salicylates suggest potential for a range of biological effects. This document aims to provide a comprehensive overview of the known fundamental properties of Disalicylide and to extrapolate potential experimental methodologies and areas of biological investigation based on related chemical entities.
Chemical and Physical Properties
The fundamental chemical and physical properties of Disalicylide are summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Chemical Formula | C₁₄H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 240.21 g/mol | --INVALID-LINK-- |
| CAS Number | 486-58-8 | --INVALID-LINK-- |
| Appearance | White crystalline solid (inferred) | --INVALID-LINK-- |
| Melting Point | 213 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 415.3 ± 15.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | N/A | Data not available |
| Stability | N/A | Data not available |
Synonyms: 6H,12H-Dibenzo[b,f][1][2]dioxocin-6,12-dione, Salicylic acid bimolecular cyclic ester --INVALID-LINK--.
Synthesis and Purification
Synthesis
A potential synthetic workflow, adapted from analogous reactions, is proposed below.
Caption: Proposed synthetic workflow for Disalicylide.
Experimental Protocol (Hypothetical, based on analogous synthesis of cis-disalicylide):
-
Reaction Setup: A solution of salicylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Reagents: The solution is cooled to 0°C, and triethylamine is added, followed by the slow, dropwise addition of a solution of phosgene in the same solvent.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the formation of the 1,3-benzodioxan-2,4-dione intermediate.
-
Cyclization: Upon completion of the initial reaction, a catalytic amount of a base (e.g., triethylamine) is added to promote the cyclization to cis-disalicylide.
-
Workup: The reaction mixture is quenched with a dilute acid and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Purification of the crude Disalicylide product is essential to remove unreacted starting materials, byproducts, and any polymeric material. Based on the purification of structurally similar dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones, recrystallization and column chromatography are likely to be effective methods.
Experimental Protocol (Hypothetical):
-
Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) and allowed to cool slowly to induce crystallization. The choice of solvent or solvent system would need to be determined experimentally.
-
Column Chromatography: For more rigorous purification, silica (B1680970) gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) would be developed based on TLC analysis to separate Disalicylide from impurities.
Caption: Generalized workflow for purification by recrystallization.
Spectroscopic and Structural Characterization
Detailed experimental spectra for Disalicylide are not available. The following sections describe the expected spectroscopic features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the symmetric Disalicylide molecule is expected to be relatively simple. The eight aromatic protons would likely appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (likely in the range of δ 160-170 ppm) and the aromatic carbons. Due to the molecule's symmetry, only seven unique carbon signals would be expected in the proton-decoupled ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of Disalicylide would be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹, characteristic of the ester carbonyl groups.
-
C-O Stretch: Absorption bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester linkages.
-
Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern of the benzene (B151609) rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Disalicylide would be expected to show a molecular ion peak ([M]⁺) at m/z 240. The fragmentation pattern would likely involve the cleavage of the ester linkages, leading to characteristic fragment ions.
X-ray Crystallography
The three-dimensional structure of Disalicylide has not been reported. X-ray crystallography would be required to definitively determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Based on the crystal structure of a related N,N'-dimethyldianthranilide, the two benzene rings in Disalicylide are likely to be oriented at a significant dihedral angle to each other.
Biological Activity and Mechanism of Action
There is currently no direct experimental evidence detailing the biological activity or mechanism of action of Disalicylide. However, insights can be drawn from the known activities of its parent compound, salicylic acid, and structurally analogous molecules.
Inferred Biological Potential
Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that Disalicylide, upon in vivo hydrolysis, could release salicylic acid and thus exert similar effects.
Furthermore, studies on dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones, which are nitrogen-containing analogues of Disalicylide, have shown cytotoxic effects against various cancer cell lines, including HeLa and U87.[1] This suggests that the core dibenzo[b,f][1][2]diheterocine-6,12-dione scaffold may possess inherent biological activity, independent of hydrolysis to its constituent monomers.
Postulated Signaling Pathway Interactions
Given the cytotoxic potential of analogous compounds, Disalicylide could hypothetically interact with various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A generalized diagram of a potential mechanism of action is presented below, illustrating how a small molecule inhibitor could modulate a signaling cascade. It must be emphasized that this is a hypothetical representation and has not been experimentally validated for Disalicylide.
Caption: Hypothetical signaling pathway modulation by Disalicylide.
Future Directions
The lack of comprehensive data on Disalicylide presents numerous opportunities for future research. Key areas for investigation include:
-
Development and optimization of a robust synthetic protocol.
-
Thorough characterization using modern spectroscopic and crystallographic techniques.
-
Systematic evaluation of its solubility and stability in pharmaceutically relevant solvents and conditions.
-
Screening for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
-
Elucidation of its mechanism of action and identification of its cellular targets and affected signaling pathways.
Conclusion
Disalicylide is a structurally interesting molecule with potential for further investigation in the fields of chemistry and drug discovery. While its fundamental properties are not yet fully characterized, this guide provides a framework for future studies by consolidating the available information and drawing parallels with related compounds. Further experimental work is crucial to unlock the full potential of this intriguing scaffold.
